molecular formula C14H21ClN2O2 B13026169 Benzyl methyl(piperidin-3-yl)carbamate hydrochloride CAS No. 1245808-05-2

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride

Cat. No.: B13026169
CAS No.: 1245808-05-2
M. Wt: 284.78 g/mol
InChI Key: ATZAHXUWPUVISQ-UHFFFAOYSA-N
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Description

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride is a carbamate derivative featuring a benzyl ester linked to a methyl-substituted piperidine ring. The compound’s structure comprises a carbamate group (-OCONH-) where the nitrogen is bonded to a methyl group and a piperidin-3-yl moiety, with a hydrochloride salt enhancing solubility.

Key structural attributes include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, common in CNS-targeting drugs.
  • Methyl substituent: Introduces steric and electronic effects, altering reactivity and binding interactions.

Properties

CAS No.

1245808-05-2

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-methyl-N-piperidin-3-ylcarbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H

InChI Key

ATZAHXUWPUVISQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 6-methyl on piperidine ring
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 Piperidin-3-ylmethyl side chain
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride C₁₅H₂₀ClNO₃ 297.78 Ethyl ester, 4-oxo group on piperidine
1-Benzyl-4-methylpiperidin-3-one hydrochloride C₁₃H₁₈ClNO 239.74 4-methyl, 3-keto on piperidine
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride C₁₂H₁₆ClN₂O₂ 270.73 Azetidine ring (4-membered) instead of piperidine

Key Observations:

Substituent Position and Type: The 6-methylpiperidin-3-yl analog (C₁₄H₂₁ClN₂O₂) shares the same molecular formula as the target compound but places the methyl group on the piperidine’s 6-position rather than the carbamate’s nitrogen. This positional isomerism may influence steric hindrance and receptor interactions.

Functional Group Modifications :

  • 4-Oxo derivatives (e.g., Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride ) incorporate a ketone, increasing polarity and hydrogen-bonding capacity. Such modifications are critical in prodrug design or metabolic stability.
  • Azetidine-based analogs replace the six-membered piperidine with a four-membered azetidine ring, significantly altering ring strain and conformational flexibility.

The 3-keto derivative has a lower molecular weight (239.74) due to the absence of a carbamate group, favoring increased volatility.

Biological Activity

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride, also known as Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride, has garnered significant attention in the field of medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

  • Chemical Formula : C14H20ClN2O2
  • Molecular Weight : 280.78 g/mol
  • Structure : The compound features a benzyl group attached to the nitrogen of a 3-methylpiperidine ring, along with a carbamate moiety.

This compound primarily functions as an enzyme inhibitor , particularly targeting polymerases involved in DNA replication. Its mechanism involves binding to specific sites on these enzymes, disrupting their function, and consequently inhibiting DNA synthesis. This property positions the compound as a candidate for further research in antiviral and anticancer therapies.

Biological Activity

The compound exhibits significant biological activity characterized by:

  • Enzyme Inhibition : It inhibits specific enzymes critical for DNA replication, making it a potential therapeutic agent in oncology and virology.
  • Antitumor Activity : Preliminary studies indicate its effectiveness in inhibiting tumor growth in breast cancer models.
  • Inhibition of Viral Replication : The compound has shown promise in preliminary studies as an inhibitor of viral polymerases, suggesting utility in developing antiviral therapies.

Data Table: Comparison with Similar Compounds

CompoundBiological Activity
Benzyl (3-methylpiperidin-3-yl)carbamate hydrochlorideSignificant enzyme inhibition
Benzyl (3-ethylpiperidin-3-yl)carbamate hydrochlorideModerate enzyme inhibition
Benzyl (3-propylpiperidin-3-yl)carbamate hydrochlorideLow cytotoxicity
Benzyl (3-isopropylpiperidin-3-yl)carbamate hydrochlorideNo significant activity observed

The presence of the methyl group on the piperidine ring enhances the specificity and potency of this compound compared to its analogs.

Antitumor Activity in Breast Cancer Models

A study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Inhibition of Viral Replication

In vitro studies have shown that this compound can inhibit the replication of certain viruses by targeting viral polymerases. Further research is necessary to elucidate the specific viral targets and mechanisms involved.

Q & A

Q. What mechanistic insights can be gained from molecular dynamics simulations of this compound?

  • Methodological Answer: Simulate ligand-protein interactions (e.g., with AChE) using GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy. Validate predictions with mutagenesis studies (e.g., Tyr337Ala mutations in AChE) .

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